molecular formula C15H14O2 B184503 Phenyl 3-phenylpropanoate CAS No. 726-26-1

Phenyl 3-phenylpropanoate

Cat. No. B184503
CAS RN: 726-26-1
M. Wt: 226.27 g/mol
InChI Key: VIGODTIMSIHKSD-UHFFFAOYSA-N
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Description

Phenyl 3-phenylpropanoate, also known as Phenylpropionate benzene carboxylic acid, is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids. It is a colorless, crystalline solid with a sweet floral odor. Phenyl 3-phenylpropanoate has various applications in scientific research, including its use as a precursor in the synthesis of other compounds, as well as its use in the study of its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Phenyl 3-phenylpropanoate is not well understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain.

Biochemical And Physiological Effects

Phenyl 3-phenylpropanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as potential antitumor activity. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Phenyl 3-phenylpropanoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been extensively studied, and its properties and potential applications are well understood. However, there are also some limitations to its use. For example, it may be toxic in high doses, and its effects may vary depending on the specific experimental conditions.

Future Directions

There are several future directions for research on Phenyl 3-phenylpropanoate. One potential area of study is its potential as an anti-inflammatory and analgesic agent. Additionally, its potential antitumor activity and antioxidant properties may also be explored further. Further research may also be conducted to better understand its mechanism of action and potential side effects.

Scientific Research Applications

Phenyl 3-phenylpropanoate has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including esters, ketones, and alcohols. Additionally, it has been used in the study of its biochemical and physiological effects, including its potential as an anti-inflammatory and analgesic agent.

properties

CAS RN

726-26-1

Product Name

Phenyl 3-phenylpropanoate

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

phenyl 3-phenylpropanoate

InChI

InChI=1S/C15H14O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

VIGODTIMSIHKSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2

Other CAS RN

726-26-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

When 1-butanol is replaced by equimolar amounts of phenol in the first reaction in this example, phenyl 3-phenylpropionate is obtained in a 93% yield if the reaction is performed in the presence of pTSA and in a 39% yield if the reaction is carried out in the absence of pTSA. M. p. of phenyl 3-phenylpropionate after distillation at reduced pressure and recrystallization from light petroleum: 15°-16° C. (lit. (13), 16°-17° C.).
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Synthesis routes and methods II

Procedure details

LiCl (8.4 mg, 0.20 mmol, 20%), p-TsOH (34.4 mg, 0.20 mmol, 20%) and [Pd2(Xyl-Phanephos)Cl4] (10.3 mg, 0.01 mmol, 1%) were weighed into a 5 ml sealable vial. A stirring bar was placed inside and vial sealed with a crimp cap and put under inert atmosphere using a needle connected to vacuum line. Styrene (114 μl, 1 mmol, 100%), PhOH (94.1 mg, 1 mmol, 100%) and 2-butanone (1.5 ml) were added. The caps were pierced with two needles and placed in the autoclave which was quickly sealed. The autoclave was purged three times with CO and then pressurized to 30 bar and heated in a preheated oil bath to 75° C. for 24 hours. After this time, the autoclave was cooled to room temperature and the pressure released slowly. The mixture was then analysed by filtration through silica, removal of solvent, diluting with CDCl3 and obtaining a 1H NMR spectrum (84% conversion to the carboxylic ester product as a 0.76:1 ratio of phenyl 2-phenylpropanoate (‘branched’) and phenyl 3-phenylpropanoate (‘linear’). GCMS shows the expected linear and branched esters: MS EI+: m/z 226.0 (M+ requires 226.2).
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8.4 mg
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34.4 mg
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Xyl Phanephos
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114 μL
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94.1 mg
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1.5 mL
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